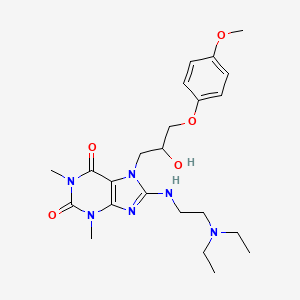

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by three key structural features:

- Position 7: A 2-hydroxy-3-(4-methoxyphenoxy)propyl group, which introduces hydrophilicity and aromaticity via the 4-methoxyphenoxy moiety.

- Positions 1 and 3: Methyl groups, enhancing metabolic stability compared to unsubstituted purine analogs.

Properties

IUPAC Name |

8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N6O5/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(4)23(32)26(20)3)29(22)14-16(30)15-34-18-10-8-17(33-5)9-11-18/h8-11,16,30H,6-7,12-15H2,1-5H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPDZWLXUHYKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant biological implications. Its molecular formula is , and it has a molecular weight of approximately 474.56 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The diethylaminoethyl group and the hydroxyphenoxypropyl moiety are critical for enhancing its biological efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmission and other cellular activities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Phosphodiesterase Inhibition : A study demonstrated that the compound effectively inhibited phosphodiesterase (PDE) activity in vitro, leading to increased intracellular cAMP levels. This suggests potential applications in treating conditions like erectile dysfunction and heart failure where PDE inhibitors are beneficial.

- Antioxidant Activity : Research indicated that the compound exhibited significant antioxidant properties by scavenging reactive oxygen species (ROS), which could have implications for neurodegenerative diseases where oxidative stress is a contributing factor.

- Cytotoxic Effects on Cancer Cells : In vitro experiments showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. This was associated with the activation of caspases and subsequent DNA fragmentation.

- Neuroprotective Effects : The compound was found to protect hippocampal neurons from oxidative damage induced by glutamate toxicity, suggesting its potential role in treating neurodegenerative disorders such as Alzheimer's disease.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce toxicity. The presence of the diethylamino group has been linked to enhanced solubility and bioavailability, making it a promising candidate for further development in drug formulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Substituents

The compound belongs to a family of purine-2,6-dione derivatives with variations in substituents at positions 7 and 6. Below is a comparative analysis of structurally related compounds:

*Calculated based on formula C₂₃H₃₄N₆O₆.

Key Observations :

- Hydrophobic vs. Hydrophilic Balance: The 4-methoxyphenoxy group in the target compound increases hydrophilicity compared to analogs with naphthalenyl () or phenylpropyl () groups.

- Amino Substituents: The diethylaminoethyl group enhances basicity (pKa ~8–9) compared to dimethylamino (pKa ~7–8) or hydroxyethylamino (pKa ~6–7) analogs, influencing solubility and membrane permeability .

Physicochemical Properties

Data from related purine-dione derivatives () suggest:

- Hydrogen Bonding: The 2-hydroxypropyl and diethylaminoethyl groups provide 4 H-bond donors and 9 acceptors, similar to analogs in and .

Computational Comparisons

- Structural Similarity Metrics: The Tanimoto coefficient (Tc) for the target compound vs. analog is estimated >0.7 (high similarity) due to shared purine-dione core and aminoalkyl substituents . ChemGPS-NP analysis () would likely cluster it with other purine derivatives in the "medium polarity, high H-bond capacity" quadrant.

- Machine Learning Predictions : XGBoost models () could predict its solubility (logS ≈ -3.5) and permeability (Caco-2 ≈ 15 nm/s) based on substituent features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.